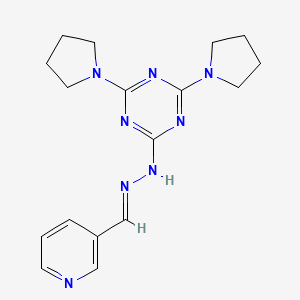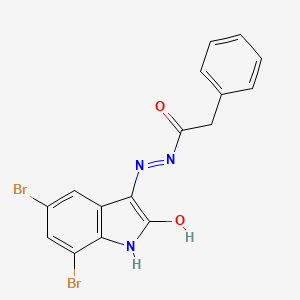![molecular formula C17H12ClNO3 B15043580 7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15043580.png)
7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one: is a chemical compound with a complex structure that includes a benzoxazinone core, a chloro substituent, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-5-chlorobenzoic acid with 2-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired benzoxazinone structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to a single bond and forming a saturated derivative.
Substitution: The chloro substituent can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and to investigate the mechanisms of various biochemical pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzoxazinone core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
- 2-(2-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl-2-propanol
- 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Comparison: Compared to similar compounds, 7-chloro-2-[(1E)-2-(2-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one is unique due to the presence of both the chloro and methoxy groups, which can significantly influence its reactivity and binding properties. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-(2-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-5-3-2-4-11(15)6-9-16-19-14-10-12(18)7-8-13(14)17(20)22-16/h2-10H,1H3/b9-6+ |
InChI Key |
QGQOKGLLQTXRJD-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B15043506.png)
![6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15043515.png)
![2,4-dichloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B15043517.png)
![(3E)-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15043521.png)

![3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043531.png)
![(4-Chloro-phenyl)-[4-morpholin-4-yl-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-amine](/img/structure/B15043542.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043562.png)


![2-[4-(Octylsulfanyl)phenyl]-5-propylpyridine](/img/structure/B15043575.png)


![(4E)-4-[2-(2-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043591.png)
